molecular formula C10H14F3NO4S B2700513 2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate CAS No. 2102410-93-3

2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate

Cat. No.: B2700513
CAS No.: 2102410-93-3
M. Wt: 301.28
InChI Key: PUSAAUQBWCQNLH-UHFFFAOYSA-N
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Description

2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a trifluoromethyl group, which imparts distinct chemical properties, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate typically involves the reaction of 2-Amino-3,3,3-trifluoropropan-1-ol with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

    3-Amino-1,1,1-trifluoropropan-2-ol: Similar in structure but differs in the position of the amino group.

    2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride: Similar but with a different counterion.

Uniqueness: 2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate group, which imparts distinct solubility and reactivity properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-amino-3,3,3-trifluoropropan-1-ol;4-methylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C3H6F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;4-3(5,6)2(7)1-8/h2-5H,1H3,(H,8,9,10);2,8H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSAAUQBWCQNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(C(C(F)(F)F)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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